O-Methylserine

Description

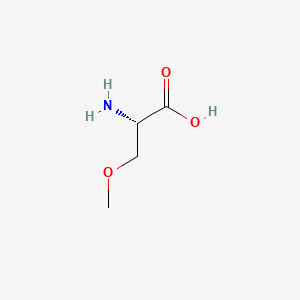

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941607 | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-94-7, 19794-53-7, 32620-11-4 | |

| Record name | O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of O-Methylserine

An In-Depth Technical Guide to O-Methylserine: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid with significant applications in medicinal chemistry and biochemical research. As a derivative of the common amino acid serine, its unique structural modification—the methylation of the side-chain hydroxyl group—imparts distinct chemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, synthesis methodologies, biological significance, and analytical characterization.

This compound is an alpha-amino acid that exists in two stereoisomeric forms, L-O-Methylserine and D-O-Methylserine, as well as a racemic mixture, DL-O-Methylserine.[1] While not incorporated into proteins during translation, this molecule serves as a crucial building block and intermediate in various synthetic and biological contexts.

Its primary significance lies in its role as a versatile pharmaceutical intermediate.[2] Specifically, this compound is a key precursor in the synthesis of D-serine transporter inhibitors, which are investigated for the treatment of visual system disorders.[2][3] Furthermore, O-Methyl-L-serine is a natural building block in the biosynthesis of potent antitumor antibiotics, such as those in the pyrrolo[4][5]benzodiazepine (PBD) family.[4] This dual utility in both natural product biosynthesis and targeted drug development makes a thorough understanding of its properties and synthesis essential for advancing therapeutic research.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methoxyethyl side chain (-CH₂OCH₃). This structure gives it the IUPAC name 2-amino-3-methoxypropanoic acid.[1][6]

The presence of the methyl ether in the side chain, replacing the hydroxyl group of serine, significantly alters its properties. It removes the hydrogen-bond donating capability of the side chain and introduces a degree of lipophilicity, which can influence molecular interactions and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [5][7][8] |

| Molecular Weight | 119.12 g/mol | [5][7][8] |

| CAS Number | 19794-53-7 (DL-form) | [1][3][7] |

| Appearance | White to off-white powder or crystal | [3][7] |

| pKa (Acidic) | ~2.10 - 2.21 | [3][9] |

| pKa (Basic) | ~8.82 | [9] |

| Boiling Point | 260.6 ± 30.0 °C (Predicted) | [3][6] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [3][6] |

| SMILES | COCC(N)C(O)=O | [7][8] |

| InChIKey | KNTFCRCCPLEUQZ-UHFFFAOYSA-N (racemic) | [1][7] |

Structural Visualization

The chemical structure of this compound is depicted below.

Caption: 2D chemical structure of this compound.

Synthesis of this compound

Chemical Synthesis of DL-O-Methylserine and Chiral Resolution

A common and scalable method involves a multi-step chemical synthesis starting from readily available materials like methyl acrylate, followed by a chiral resolution to isolate the desired stereoisomer (e.g., O-methyl-D-serine).[11] The causality behind this pathway is the strategic introduction of functional groups: bromination of the acrylate double bond, followed by methoxylation and amination to build the amino acid backbone. The final resolution step is critical for pharmaceutical applications where single enantiomers are required.

The general workflow is outlined below.

Caption: General workflow for the chemical synthesis and resolution of this compound.

Experimental Protocol: Synthesis of O-Methyl-DL-Serine

This protocol is adapted from the methodology described in patent CN105949074A.[11] It is a self-validating system where the progression of the reaction can be monitored at each stage through standard analytical techniques like TLC or NMR.

Materials:

-

Methyl acrylate

-

Bromine

-

Methanol

-

Sodium methoxide

-

Ammonia solution (Ammonium hydroxide)

-

Reaction flask with dropping funnel and condenser

-

Distillation apparatus

Procedure:

-

Bromination: Add methyl acrylate to the reaction flask. Raise the temperature to approximately 55°C and slowly add bromine dropwise. Maintain the reaction for 1 hour to ensure the addition reaction goes to completion.

-

Bromine Removal: After the reaction, remove excess bromine via distillation under reduced pressure. This step is crucial for preventing side reactions in the subsequent steps.

-

Alcoholysis (Methoxylation): Add methanol to the residue and cool the mixture to approximately -17°C. At this low temperature, add sodium methoxide. The cold condition controls the exothermic reaction. Allow the reaction to proceed for 5.5 hours.

-

Solvent Removal: Following the alcoholysis, remove the methanol by distillation under reduced pressure.

-

Ammonolysis: Add ammonia solution to the reaction mixture and maintain the temperature at 20-25°C for 3 hours. This step introduces the amino group.

-

Crystallization: Concentrate the final solution to induce crystallization, yielding O-methyl-DL-serine as a solid product.

Biological Significance and Applications in Drug Development

This compound's utility spans from natural product chemistry to targeted therapeutic design.

-

Precursor to Antitumor Antibiotics: O-Methyl-L-serine is a vital precursor in the microbial biosynthesis of the PBD family of antibiotics, which exhibit potent antitumor properties.[4] The enzymatic methylation of L-serine to form O-Methyl-L-serine is a critical step catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[4] Understanding this pathway is key for synthetic biology efforts to create novel PBD analogues with enhanced therapeutic profiles.

-

Intermediate for D-serine Transporter Inhibitors: In pharmaceutical synthesis, DL-O-Methylserine is a cornerstone for creating inhibitors of the D-serine transporter.[2][3] D-serine is a co-agonist at NMDA receptors in the central nervous system, and modulating its levels via transporter inhibition is a therapeutic strategy for various neurological and visual system disorders. O-Methyl-D-serine is specifically noted as an intermediate in the synthesis of Lacosamide, a drug used to treat epilepsy.[11]

-

Research Tool: As a modified amino acid, this compound can be used as a research tool to probe enzymatic mechanisms. For example, its derivatives have been used to study enzymes like serine dehydratase.[7][12]

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires standard spectroscopic techniques.[13][14] While actual spectra are instrument- and condition-dependent, the expected features can be predicted based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet around 3.3 ppm for the three protons of the methoxy (-OCH₃) group, multiplets for the two diastereotopic protons of the β-carbon (-CH₂-), and a multiplet for the α-carbon proton (-CH-). The exact chemical shifts and splitting patterns provide definitive structural confirmation.[15]

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the carboxyl carbon, the α-carbon, the β-carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by broad absorptions in the 2500-3300 cm⁻¹ region, typical for the O-H stretch of the carboxylic acid and N-H stretches of the amino group. A strong absorption will appear around 1700-1750 cm⁻¹ for the C=O stretch of the carboxyl group, and C-O stretching for the ether will be visible in the fingerprint region (around 1000-1200 cm⁻¹).[13]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 119.12. Analysis of fragmentation patterns can further corroborate the structure, with potential fragments corresponding to the loss of the carboxyl group or cleavage of the side chain.[16][17]

Safety and Handling

This compound is classified as an irritant.[1][5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn at all times when handling the compound. For handling the powder, a type N95 (US) respirator may be necessary to avoid inhalation.[7]

-

Storage: It should be stored in a dark place under an inert atmosphere at room temperature.[3]

-

Spill and First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse the mouth and drink water. In all cases of significant exposure or if feeling unwell, seek medical attention.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the Biosynthesis of O-Methyl-L-serine via a SAM-Dependent Methyltransferase. Benchchem.

- ChemicalBook. (2025). DL-O-METHYLSERINE | 19794-53-7. ChemicalBook.

- Sigma-Aldrich. (n.d.). O-Methyl-DL-serine 19794-53-7. Sigma-Aldrich.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chemsrc. (2025). dl-o-methylserine | CAS#:19794-53-7. Chemsrc.

- precisionFDA. (n.d.). This compound. precisionFDA.

- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DL-O-Methylserine (CAS 19794-53-7): A Cornerstone for Visual Health Therapies.

- National Center for Biotechnology Information. (n.d.). DL-O-Methylserine. PubChem.

- PubMed Central. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.

- Alfa Chemistry. (n.d.). CAS 19794-53-7 O-Methyl-dl-serine. Alfa Chemistry.

- ACS Publications. (n.d.). Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- CP Lab Safety. (n.d.). DL-O-Methylserine, 5g, Each. CP Lab Safety.

- The Human Metabolome Database. (2022). Showing metabocard for O-Methyl-DL-serine (HMDB0341365).

- Frontiers. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.

- Tokyo Chemical Industry Co., Ltd. (n.d.). DL-O-Methylserine 19794-53-7. TCI Chemicals.

- ResearchGate. (n.d.). (PDF) Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- Leah4Sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.

- Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra.

- YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ResearchGate. (n.d.). Amperometric microbiosensor as an alternative tool for investigation of D-serine in brain | Request PDF.

Sources

- 1. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. DL-O-METHYLSERINE | 19794-53-7 [chemicalbook.com]

- 4. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 5. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. O-Methyl-DL-serine 19794-53-7 [sigmaaldrich.com]

- 8. GSRS [precision.fda.gov]

- 9. Human Metabolome Database: Showing metabocard for O-Methyl-DL-serine (HMDB0341365) [hmdb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 12. dl-o-methylserine | CAS#:19794-53-7 | Chemsrc [chemsrc.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. leah4sci.com [leah4sci.com]

- 15. jackwestin.com [jackwestin.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Synthesis of O-Methylserine from L-Serine

Abstract

O-Methyl-L-serine, a non-proteinogenic amino acid, is a pivotal building block in the biosynthesis of potent antitumor antibiotics and serves as a critical intermediate in pharmaceutical manufacturing.[1][2] Its synthesis from the readily available chiral precursor, L-serine, presents a classic challenge in organic chemistry: the selective modification of one of three reactive functional groups. This technical guide provides a comprehensive overview of the primary synthetic strategies for achieving the O-methylation of L-serine. We will delve into the mechanistic rationale behind protecting group strategies, compare common methylation protocols including classical alkylation and phase-transfer catalysis, and explore alternative routes via β-lactone intermediates. This document is designed to equip researchers and process chemists with the foundational knowledge and practical protocols necessary to successfully synthesize O-Methyl-L-serine while maintaining enantiopurity.

Introduction: The Strategic Importance of O-Methyl-L-serine

O-Methyl-L-serine ((2S)-2-amino-3-methoxypropanoic acid) is a derivative of the natural amino acid L-serine where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[3] While not incorporated into proteins during translation, its presence is crucial in the architecture of complex natural products, particularly the pyrrolo[1][4]benzodiazepine (PBD) family of antibiotics, which includes potent antitumor agents like sibiromycin and tomaymycin.[1] In pharmaceutical development, enantiopure O-methylated amino acids are valuable chiral intermediates for synthesizing novel drug candidates, including anticonvulsants and therapeutics for neuropathic pain.[2][5]

The core synthetic challenge stems from the trifunctional nature of the L-serine starting material, which contains a nucleophilic amino group, an acidic carboxylic acid, and a hydroxyl group. To achieve selective methylation at the oxygen atom, a carefully orchestrated strategy of protection and deprotection is paramount.

Comparative Analysis of Synthetic Strategies

The synthesis of O-Methyl-L-serine from L-serine can be broadly categorized into two primary approaches: the direct methylation of a protected serine derivative and a stereospecific route involving a β-lactone intermediate.

Strategy 1: Direct O-Methylation of Protected L-Serine

This is the most common and versatile approach. It relies on rendering the amino and carboxyl groups unreactive to the methylation conditions, thereby directing the reaction exclusively to the hydroxyl group.

-

The Rationale of Protection: The amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) are both reactive. The carboxyl group can be easily deprotonated to a carboxylate, which can act as a nucleophile, while the amino group is also nucleophilic. To prevent N-methylation and other side reactions, these groups must be masked.[6] In acidic methanol, the amine is protonated to an unreactive ammonium salt, which allows for selective esterification of the carboxyl group.[7]

-

Protecting Group Selection:

-

Amino Group: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are industry standards. They are robust enough to withstand basic methylation conditions but can be removed orthogonally—Boc with acid (e.g., trifluoroacetic acid, TFA) and Cbz via catalytic hydrogenation (H₂/Pd-C).[6]

-

Carboxyl Group: Protection as a methyl or benzyl ester is typical. Esterification is often the first step in the synthetic sequence, commonly achieved using thionyl chloride in the corresponding alcohol.[8][9]

-

Strategy 2: The β-Lactone Pathway

This elegant approach leverages the formation of a strained four-membered ring to activate the β-carbon for nucleophilic attack.

-

Mechanism and Stereochemistry: An N-protected L-serine derivative can undergo intramolecular cyclization to form an N-protected β-lactone. A key method for this transformation is the Mitsunobu reaction, which proceeds via activation of the hydroxyl group and subsequent backside attack by the carboxylate.[10][11] This process is stereospecific and occurs with a complete inversion of configuration at the β-carbon (C-3).[10][11] Subsequent ring-opening with a methoxide nucleophile would, in principle, yield the O-methylated product.

-

Practical Challenges: While powerful for creating diverse β-substituted alanines, the serine-derived β-lactone is known to be highly labile and can be difficult to isolate and use for subsequent ligation or simple nucleophilic opening reactions.[12] The regioselectivity of the ring-opening can also be an issue, with nucleophilic attack sometimes favoring the carbonyl carbon.[11]

Core Experimental Protocols and Methodologies

This section details the most reliable and widely adopted protocols for the synthesis of O-Methyl-L-serine, focusing on the direct methylation pathway.

Methylation via Alkyl Halides with a Stoichiometric Base

This classic SN2 approach is a workhorse in organic synthesis. The choice of base and solvent is critical for success.

-

Mechanistic Principle: A strong base is used to deprotonate the hydroxyl group of the protected serine, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide to form the methyl ether. Anhydrous conditions are essential to prevent quenching the base.

-

Reagent Systems:

-

Sodium Hydride (NaH) and Methyl Iodide (MeI): NaH is an inexpensive and powerful, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Silver(I) Oxide (Ag₂O) and Methyl Iodide (MeI): Known as the Purdie methylation, this method is significantly milder than using NaH.[13] Ag₂O acts as a base and also as a halide scavenger, driving the reaction to completion. It is particularly useful for sensitive substrates where harsh basic conditions could lead to side reactions or racemization.

-

Caption: Principle of Phase-Transfer Catalysis for O-Methylation.

Quantitative Data and Step-by-Step Protocol

Comparative Data Summary

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| NaH / MeI | NaH, CH₃I, Anhydrous THF/DMF | High reactivity, inexpensive base | Requires strict anhydrous conditions, flammable H₂ gas byproduct | 70-90% |

| Ag₂O / MeI | Ag₂O, CH₃I, DMF | Mild conditions, good for sensitive substrates | High cost of silver reagent, stoichiometric waste | 80-95% |

| PTC | KOH, CH₃I, Toluene, TBAB | No need for anhydrous solvents, operational simplicity, safer | Catalyst can sometimes be difficult to remove | 75-90% [14] |

| Diazomethane | CH₂N₂ | Highly efficient and clean | Extremely toxic and explosive; requires specialized equipment and training [7] | >95% [15][16] |

Validated Experimental Protocol: Synthesis of O-Methyl-L-serine

This three-step protocol is based on established methodologies for protection, methylation with NaH/MeI, and subsequent deprotection.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester

-

Esterification: Suspend L-serine (1.0 eq) in anhydrous methanol (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the mixture at room temperature for 12-16 hours, during which the suspension will become a clear solution.

-

Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid. [8][9]5. N-Protection: Dissolve the crude hydrochloride salt in a suitable solvent like dichloromethane (DCM). Cool to 0 °C.

-

Add a base, such as triethylamine (2.5 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the product as a clear oil or white solid.

Step 2: O-Methylation to form N-Boc-O-Methyl-L-serine methyl ester

-

Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature for 8-12 hours. Monitor progress by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the O-methylated product.

Step 3: Deprotection to O-Methyl-L-serine

-

Saponification: Dissolve the purified N-Boc-O-Methyl-L-serine methyl ester (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer and remove the solvent to yield N-Boc-O-Methyl-L-serine.

-

Boc Removal: Dissolve the N-Boc protected acid in DCM. Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

-

Remove all volatiles under reduced pressure. The crude product can be triturated with diethyl ether to afford the final O-Methyl-L-serine as its TFA salt. Further purification can be achieved by ion-exchange chromatography if necessary.

Conclusion and Future Perspectives

The synthesis of O-Methyl-L-serine from L-serine is a well-established process that hinges on a robust protecting group strategy. The direct methylation of N-Boc or N-Cbz protected serine esters using classic reagents like NaH/MeI or milder alternatives like Ag₂O/MeI remains the most reliable and scalable approach for research and industrial applications. Phase-transfer catalysis presents a compelling alternative that offers significant operational simplicity and enhanced safety. While mechanistically elegant, the β-lactone pathway is often hampered by the instability of the key intermediate.

Looking forward, the development of enzymatic and biocatalytic methods, potentially using S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry. [1]However, for its versatility, scalability, and predictability, the direct chemical methylation of protected L-serine will continue to be an indispensable tool for chemists in drug discovery and development.

References

- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Biosynthesis of O-Methyl-L-serine via a SAM-Dependent Methyltransferase. Benchchem.

- Bousquet, C., et al. (n.d.). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation.

-

Pétursson, S., & Baldwin, J. E. (1998). Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of Organic Chemistry. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7, 255-258. [Link]

- Google Patents. (2016). Synthesis method of O-methyl-D-serine.

-

(n.d.). Preparation of methyl ester of L-serine. ResearchGate. [Link]

-

Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (n.d.). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Canadian Science Publishing. [Link]

-

(2024). Methods of O-methylation of amino acids without interfering the amine groups? ResearchGate. [Link]

-

Dhayalan, B., et al. (n.d.). Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. PMC - NIH. [Link]

-

Davis, F. A., & Ramachandar, T. (2006). Serine as chiral educt for the practical synthesis of enantiopure N-protected beta-hydroxyvaline. PubMed. [Link]

-

Di Gioia, M. L., et al. (2006). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. ResearchGate. [Link]

-

Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses Procedure. [Link]

-

Leggio, A., et al. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287-91. [Link]

-

Arnold, L. D., et al. (1986). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. ResearchGate. [Link]

-

O'Donnell, M. J., et al. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Di Gioia, M. L., et al. (2006). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). methyl iodide. [Link]

-

Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

-

ResearchGate. (n.d.). L-Serine. [Link]

-

YouTube. (2021). Enantioselective alpha-methylation of Serine. [Link]

-

PubChem - NIH. (n.d.). O-Methylserine. [Link]

-

NIH. (n.d.). Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice. [Link]

-

bioRxiv. (2023). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

-

PubMed. (n.d.). Trimethylation Enhancement Using (13)C-Diazomethane ((13)C-TrEnDi): Increased Sensitivity and Selectivity of Phosphatidylethanolamine, Phosphatidylcholine, and Phosphatidylserine Lipids Derived from Complex Biological Samples. [Link]

-

ResearchGate. (2021). Synthesis of enantiopure ¹⁸F-trifluoromethyl cysteine as a structure-mimetic amino acid tracer for glioma imaging. [Link]

-

PubMed. (2008). Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine. [Link]

-

Pharmaffiliates. (n.d.). N-Acetyl O-methyl L-serine Methyl Ester. [Link]

-

Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. [Link]

-

ResearchGate. (n.d.). The catalytic mechanism of the Serine Hydroxymethyltransferase – a computational ONIOM QM/MM study. [Link]

-

NIH. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. [Link]

-

NIH. (n.d.). l-Serine methyl ester hydrochloride. [Link]

-

ResearchGate. (2007). New syntheses of enantiopure 2-methyl isoserines. [Link]

-

Frontiers. (n.d.). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. [Link]

-

PubMed. (2023). Silver Nanoparticles Induced Changes in DNA Methylation and Histone H3 Methylation in a Mouse Model of Breast Cancer. [Link]

-

NIH. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

-

Nature. (n.d.). S-adenosylhomocysteine as a methyl transfer catalyst in biocatalytic methylation reactions. [Link]

-

PubMed. (n.d.). Silver Nanoparticles Induce DNA Hypomethylation through Proteasome-Mediated Degradation of DNA Methyltransferase 1. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

PubMed. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. [Link]

-

ResearchGate. (2021). SERS-based detection of DNA methylation for cancer diagnosis: Cation-mediated adsorption to silver nanoparticles. [Link]

-

NIH. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. [Link]

-

Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses?[Link]

-

PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. [Link]

Sources

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 2. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 3. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of O-Methylserine in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid derivative of L-serine, has emerged from the esoteric corners of metabolism to become a molecule of significant interest, particularly in the biosynthesis of complex natural products with potent biological activities. While not a central player in the primary metabolic networks of most organisms, its formation and subsequent incorporation into specialized metabolites highlight elegant enzymatic strategies for structural diversification. This guide provides a comprehensive technical overview of the known biological roles of this compound in metabolism. We will delve into its established biosynthetic pathway, explore potential routes for its degradation, and situate its metabolic context within the broader landscape of one-carbon metabolism and amino acid biochemistry. Furthermore, this document will furnish researchers with detailed experimental protocols and analytical strategies to investigate this compound in their own systems, fostering a deeper understanding of its function and unlocking its potential for applications in synthetic biology and drug development.

Introduction: Defining this compound

This compound is an alpha-amino acid in which the hydrogen of the hydroxyl group of serine is replaced by a methyl group.[1] This seemingly simple modification has profound implications for its metabolic fate and biological function. Unlike its canonical counterpart, L-serine, this compound is not incorporated into proteins during ribosomal translation. Instead, it serves as a specialized building block in the biosynthesis of certain secondary metabolites. Its primary recognized role is as a metabolic intermediate.[1] Understanding the nuances of its synthesis and degradation is crucial for harnessing its biosynthetic potential and for elucidating the metabolic networks in which it participates.

The Biosynthesis of this compound: A Dedicated Methylation Event

The formation of this compound is a testament to the exquisite specificity of enzymatic catalysis. The sole well-characterized route for its biosynthesis involves the direct methylation of L-serine.

The S-adenosyl-L-methionine (SAM)-Dependent Methylation of L-Serine

The biosynthesis of this compound is catalyzed by a specific class of enzymes known as S-adenosyl-L-methionine:L-serine O-methyltransferases. These enzymes utilize the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), to transfer a methyl group to the hydroxyl oxygen of L-serine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[2] This reaction is central to the biosynthesis of a class of potent antitumor antibiotics known as pyrrolo[3][4]benzodiazepines (PBDs).

Caption: Biosynthesis of this compound.

The causality behind this enzymatic choice is clear: the methylation of the hydroxyl group of serine alters its chemical properties, preventing it from participating in pathways that would typically act on serine and earmarking it for a specific downstream biosynthetic fate.

Metabolic Fate and Degradation of this compound

The catabolism of this compound is not as well-defined as its synthesis. However, based on studies of structurally related compounds and general principles of amino acid degradation, we can propose plausible pathways.

A Potential Degradation Pathway via a Lyase-Mediated Reaction

Research on the degradation of the related compound, α-methyl-DL-serine, in Pseudomonas species has identified an enzyme capable of converting it to acetol. This suggests the existence of a lyase that could potentially act on this compound to yield methanol and pyruvate, or a related intermediate. Such a pathway would represent a direct route for the catabolism of the O-methyl group and the amino acid backbone.

Hypothetical Degradation Pathways

Other potential, though currently unconfirmed, degradation pathways for this compound could mirror those of other amino acids:

-

Deamination: An aminotransferase could remove the amino group, yielding 3-methoxy-2-oxopropanoate, which could then be further metabolized.

-

Demethylation: While less common for O-methylated compounds compared to N- or S-methylated ones, a specific demethylase could potentially convert this compound back to L-serine.

It is important to emphasize that these latter pathways are speculative and require experimental validation. The lack of extensive research into this compound degradation presents a significant knowledge gap and a fertile area for future investigation.

Caption: Potential Degradation Pathways of this compound.

Integration with Central Metabolism

The metabolic significance of this compound can only be fully appreciated when viewed in the context of the central metabolic pathways from which its precursors are derived.

Link to One-Carbon Metabolism

The biosynthesis of this compound is intrinsically linked to one-carbon metabolism through both of its substrates:

-

L-Serine: A major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other methylated compounds.[2][3]

-

S-adenosyl-L-methionine (SAM): The universal methyl donor, regenerated through the methionine cycle, which itself receives methyl groups from the folate cycle.[2][3]

Thus, the production of this compound represents a specific allocation of one-carbon units, diverting them from other essential cellular processes for the purpose of specialized metabolite biosynthesis.

Caption: Integration of this compound synthesis with central metabolism.

Analytical Methodologies for this compound Research

The study of this compound requires robust analytical methods for its detection, quantification, and for tracing its metabolic fate.

Detection and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in complex biological matrices.

| Technique | Principle | Advantages | Considerations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity. | Requires specialized instrumentation and method development. |

| GC-MS | Gas chromatographic separation of derivatized analytes. | High chromatographic resolution. | Requires derivatization, which can introduce variability. |

| NMR | Nuclear magnetic resonance spectroscopy. | Provides structural information and is non-destructive. | Lower sensitivity compared to MS-based methods.[5] |

Experimental Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Homogenize biological tissue or cells in a cold solvent mixture (e.g., 80% methanol) to quench metabolism and extract metabolites.

-

Centrifuge to pellet macromolecules and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar amino acid.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) for targeted quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound.

-

Optimize collision energy to generate specific product ions for unambiguous identification and quantification.

-

Metabolic Fate Analysis using Stable Isotope Tracing

To elucidate the metabolic pathways involving this compound, stable isotope tracing is an indispensable tool.[6][7][8][9][10] By feeding cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C-L-serine or ¹³C-methionine), the incorporation of these isotopes into this compound and its downstream metabolites can be tracked by mass spectrometry.

Experimental Workflow: Stable Isotope Tracing of this compound Metabolism

Caption: Workflow for stable isotope tracing of this compound.

Cellular Transport of this compound

The mechanisms governing the transport of this compound across cellular membranes have not been directly studied. However, based on its structural similarity to L-serine, it is plausible that it is transported by neutral amino acid transporters.[11] Families of transporters such as the Alanine-Serine-Cysteine (ASC) transporters and the Large Neutral Amino Acid Transporters (LATs) are potential candidates for facilitating its cellular uptake and efflux.[12] Further research, including competitive uptake assays with known amino acids and transporter-specific inhibitors, is required to identify the specific proteins involved in this compound transport.

Future Directions and Unanswered Questions

The study of this compound metabolism is a field ripe with opportunities for discovery. Key unanswered questions include:

-

Prevalence: Is this compound synthesized in organisms that do not produce PBD antibiotics? What is its broader distribution in nature?

-

Degradation: What are the specific enzymes and pathways responsible for this compound catabolism in various organisms?

-

Regulation: How is the biosynthesis of this compound regulated to prevent depletion of the essential precursors L-serine and SAM?

-

Alternative Roles: Does this compound have any signaling or regulatory roles in metabolism, similar to what has been observed for O-acetylserine?[2][3]

-

Transport: Which specific transporters are responsible for the movement of this compound across cellular and subcellular membranes?

Addressing these questions will not only deepen our fundamental understanding of this unique metabolite but also open new avenues for the bioengineering of novel therapeutic agents.

Conclusion

This compound occupies a specialized niche in the vast landscape of metabolism. Its primary established role is as a dedicated precursor in the biosynthesis of complex, biologically active natural products. Its formation, via a SAM-dependent O-methyltransferase, represents a deliberate metabolic commitment, diverting primary metabolites into a specialized pathway. While much remains to be discovered about its broader metabolic significance, degradation, and regulation, the available evidence underscores its importance in generating chemical diversity. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to further explore the intriguing biology of this compound and to unlock its full potential in the fields of metabolic engineering and drug discovery.

References

- 1. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolomics and Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acid transport system A resembles system N in sequence but differs in mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylserine: A Technical Guide for its Application as a Non-Proteinogenic Amino Acid in Research and Drug Development

Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a valuable tool in chemical biology and drug discovery. Its unique properties, particularly its role as a stable isostere of the critical post-translationally modified amino acid phosphoserine, have opened new avenues for the design of novel peptides and proteins with enhanced stability and tailored biological activity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its fundamental chemical properties and synthesis to its strategic incorporation into peptides and its impact on their structure and function. Detailed experimental protocols, expert insights into potential challenges, and a thorough exploration of its applications are presented to empower researchers to effectively harness the potential of this versatile amino acid.

Introduction: The Significance of this compound in Peptide Science

In the landscape of peptide and protein engineering, the ability to introduce non-natural amino acids offers a powerful strategy to overcome the inherent limitations of their natural counterparts, such as poor enzymatic stability and limited conformational diversity.[1] this compound, a derivative of L-serine with a methyl group replacing the hydrogen on the hydroxy side chain, has garnered significant attention for its utility in modulating peptide properties.[2]

The primary impetus for the use of this compound lies in its structural and electronic resemblance to phosphoserine. Phosphorylation of serine residues is a ubiquitous post-translational modification that governs a vast array of cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.[3][4] However, the phosphate group is susceptible to enzymatic cleavage by phosphatases, limiting the therapeutic potential of phosphopeptides. This compound serves as a non-hydrolyzable mimic of phosphoserine, providing a stable alternative for probing and modulating phosphorylation-dependent interactions.[5][6]

This guide will provide a comprehensive overview of this compound, encompassing its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its influence on peptide structure and biological function. We will also delve into the analytical techniques required for the characterization of this compound-containing peptides and explore its applications in drug discovery and chemical biology.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties of this compound is paramount for its successful application. This section details its key characteristics and provides a robust protocol for its enantioselective synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9NO3 | [2][7] |

| Molecular Weight | 119.12 g/mol | [2][] |

| IUPAC Name | (2S)-2-amino-3-methoxypropanoic acid | [2] |

| CAS Number | 4219-94-7 (L-isomer) | [2] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in water |

Enantioselective Synthesis of Fmoc-L-O-methylserine-OH

The synthesis of enantiomerically pure Fmoc-L-O-methylserine-OH is a critical prerequisite for its use in Fmoc-based SPPS. The following protocol, adapted from established methodologies, provides a reliable route to this key building block.[9]

Diagram: Synthetic Scheme for Fmoc-L-O-methylserine-OH

Caption: Synthetic route for Fmoc-L-O-methylserine-OH.

Experimental Protocol:

Step 1: Synthesis of N-Boc-L-Serine Methyl Ester

-

To an ice-cold solution of L-serine in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.[9]

-

Stir the mixture at 5°C for 30 minutes and then allow it to warm to room temperature for 3.5 hours.[9]

-

After reaction completion (monitored by TLC), acidify the aqueous layer and extract the N-Boc-L-serine with ethyl acetate.

-

To a solution of N-Boc-L-serine in dimethylformamide (DMF), add solid potassium carbonate.[9]

-

After stirring in an ice-water bath, add methyl iodide and continue stirring at 0°C for 30 minutes, then at room temperature for 1 hour.[9]

-

Work up the reaction to yield N-Boc-L-serine methyl ester.

Step 2: O-Methylation

-

Dissolve N-Boc-L-serine methyl ester in DMF.

-

Add silver(I) oxide (Ag₂O) and methyl iodide (MeI).

-

Stir the reaction mixture at room temperature in the dark until completion (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate to obtain crude N-Boc-L-O-methylserine methyl ester. Purify by column chromatography.

Step 3: Saponification and Boc Deprotection

-

Dissolve the O-methylated product in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture and extract the product.

-

Dissolve the resulting carboxylic acid in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Evaporate the solvent to obtain L-O-methylserine as a TFA salt.

Step 4: Fmoc Protection

-

Dissolve L-O-methylserine TFA salt in a mixture of acetone and water.

-

Add sodium bicarbonate (NaHCO₃) to neutralize the solution.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone.

-

Stir the reaction at room temperature until completion.

-

Acidify the reaction mixture and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield Fmoc-L-O-methylserine-OH.[]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[7][10] However, careful consideration of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and prevent potential side reactions.

Diagram: SPPS Cycle for Incorporating Fmoc-O-methylserine-OH

Caption: A standard Fmoc-SPPS cycle for this compound incorporation.

Experimental Protocol: Manual SPPS

This protocol outlines the manual incorporation of Fmoc-L-O-methylserine-OH into a peptide sequence on a rink amide resin for a C-terminal amide.[11]

Materials:

-

Rink Amide resin

-

Fmoc-L-O-methylserine-OH

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

In a separate vial, dissolve Fmoc-L-O-methylserine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Critical Consideration: Prevention of β-Elimination

A potential side reaction during the synthesis of serine-containing peptides, particularly under basic conditions used for Fmoc deprotection, is β-elimination.[12] This reaction leads to the formation of a dehydroalanine residue. While O-methylation reduces the acidity of the α-proton compared to a phosphoserine, the risk of β-elimination, although diminished, should not be entirely discounted, especially with prolonged exposure to strong bases or elevated temperatures.[13]

Strategies to Minimize β-Elimination:

-

Use of Milder Bases for Deprotection: Consider using 5% piperazine in DMF or 1% DBU/5% piperidine in DMF for Fmoc deprotection, especially for sensitive sequences.

-

Reduced Deprotection Times: Minimize the exposure time to the basic deprotection solution.

-

Avoid High Temperatures: Perform the synthesis at room temperature.

Impact of this compound on Peptide Structure and Function

The substitution of serine or phosphoserine with this compound can have profound effects on the conformational properties and biological activity of a peptide.

Conformational Effects

The introduction of the methyl group on the serine side chain can induce conformational constraints. Studies on peptides containing α-methylserine (a related non-proteinogenic amino acid) have shown that it can promote the formation of specific secondary structures, such as β-turns, or in some contexts, increase backbone flexibility.[11][14] The precise conformational outcome is sequence-dependent and can be elucidated using techniques like NMR spectroscopy and molecular dynamics simulations.[14]

This compound as a Phosphoserine Mimetic

The primary application of this compound is as a stable mimic of phosphoserine.[5] The methyl group replaces the phosphate group, providing a sterically similar and non-hydrolyzable analogue. This allows for the investigation of phosphorylation-dependent processes without the complication of enzymatic dephosphorylation.

Diagram: this compound as a Phosphoserine Mimic

Caption: Structural comparison of phosphoserine and this compound.

Peptides containing this compound in place of phosphoserine have been instrumental in:

-

Studying Protein-Protein Interactions: By replacing a key phosphoserine residue with this compound, researchers can stabilize a specific protein conformation and investigate its binding to partner proteins.[4]

-

Developing Enzyme Inhibitors: this compound-containing peptides can act as potent and stable inhibitors of enzymes that recognize phosphoserine-containing substrates.

-

Probing Signaling Pathways: These modified peptides serve as valuable tools to dissect the role of specific phosphorylation events in cellular signaling cascades.

Enhanced Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic utility.[15] The incorporation of non-proteinogenic amino acids like this compound can enhance the enzymatic stability of peptides. The methyl group can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological fluids.

Analytical Characterization of this compound-Containing Peptides

Accurate characterization of synthetic peptides is essential to ensure their identity, purity, and structural integrity. This section outlines the key analytical techniques for this compound-containing peptides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for sequencing.

-

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to determine the accurate molecular weight of the intact peptide, confirming the successful incorporation of this compound.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer provides sequence information. The mass difference of 119.058 Da for the this compound residue within the fragmentation ladder (b- and y-ions) confirms its position in the sequence.[3][16] The fragmentation pattern can also reveal the presence of any side products.[17]

Table: Common MS Fragment Ions for this compound

| Fragment Type | Description |

| b-ions | N-terminal fragments |

| y-ions | C-terminal fragments |

| Immonium ion | A characteristic low-mass ion for this compound (m/z ~88.07) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.[18][19][20]

-

¹H NMR: The spectrum will show a characteristic singlet for the O-methyl protons, typically in the range of 3.2-3.5 ppm. The chemical shifts of the α- and β-protons of the this compound residue will also be informative.[21]

-

2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all the proton resonances and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for identifying spatial proximities between protons, which are used to calculate the peptide's conformation.[22]

Applications in Drug Development and Chemical Biology

The unique properties of this compound make it a valuable asset in various research and development areas.

-

Development of Stable Peptide Therapeutics: By replacing labile phosphoserine residues with this compound, the in vivo stability and pharmacokinetic profile of peptide drugs can be significantly improved.[15]

-

Design of Kinase and Phosphatase Inhibitors: Peptides containing this compound can serve as potent and specific inhibitors of kinases and phosphatases, making them valuable tools for studying these enzymes and as potential therapeutic agents.

-

Probing Phosphorylation-Dependent Biological Processes: this compound-containing peptides are invaluable chemical probes for elucidating the roles of specific phosphorylation events in complex biological systems.[4]

-

Development of Diagnostic Tools: The enhanced stability of this compound peptides makes them suitable for use in diagnostic assays that target phosphoserine-binding proteins.

Conclusion

This compound has firmly established itself as a powerful non-proteinogenic amino acid for the strategic modification of peptides. Its ability to act as a stable isostere of phosphoserine, coupled with its straightforward incorporation using standard SPPS techniques, provides researchers with a versatile tool to enhance peptide stability, modulate biological activity, and probe the intricate world of phosphorylation-dependent cellular processes. The detailed protocols and insights provided in this guide are intended to facilitate the broader adoption of this compound in academic and industrial research, ultimately accelerating the discovery and development of novel peptide-based therapeutics and diagnostics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. The Journal of Organic Chemistry, 74(24), 9377–9386.

-

GO PEPTIDE. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258.

-

Zhang, W., et al. (2021). Enantiodivergent synthesis of α-methyl serine. ResearchGate. [Link]

-

ResearchGate. (n.d.). β-Elimination Side Reactions. ResearchGate. [Link]

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.

- Panigrahi, G. B., et al. (2009). Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. ACS Chemical Biology, 4(9), 737–746.

- Garner, P., & Park, J. M. (1992). N-Boc-L-serine methyl ester. Organic Syntheses, 70, 18.

- Brister, J. R., et al. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry, 11, 1129337.

- Zhang, K., et al. (2008).

- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

- Siano, A. S., et al. (2024). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276.

- Pícharová, Z., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7598.

-

Corzana, F., et al. (2005). Enantioselective synthesis of (S)- and (R)-α-methylserines: Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. ResearchGate. [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

- Suryaprakash, N. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-157.

- Zondlo, N. J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

- Cheng, L., et al. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry.

-

Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

- Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. SpringerLink.

- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, University of Arizona.

-

Ottanà, R., et al. (2010). Phosphoamino acids and their mimics Phosphoserine ( 1 ), phosphothreonine ( 2 ) and …. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). 4.1: β-Elimination Reactions. [Link]

- Schnackerz, K. D., et al. (2003). Alpha,beta-elimination reaction of O-acetylserine sulfhydrylase. Is the pyridine ring required?. Biochimica et Biophysica Acta, 1647(1-2), 66–69.

- Marcus, S. E., et al. (2000). Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides. Analytical Biochemistry, 278(2), 115–125.

- Tran, H. N. T., et al. (2021). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Journal of Visualized Experiments, (177).

- Deplus, R., et al. (2013). Phosphorylation of serine-515 activates the Mammalian maintenance methyltransferase Dnmt1. Nucleic Acids Research, 41(8), 4476–4486.

- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biologische Chemie Hoppe-Seyler, 374(5), 349–362.

- Harris, L. A., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids.

-

Perich, J. W., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

- Arendt, A., et al. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. International Journal of Peptide and Protein Research, 33(6), 468–476.

-

Hancock, R. E. W., et al. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. MDPI. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. chempep.com [chempep.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Phosphorylation of serine-515 activates the Mammalian maintenance methyltransferase Dnmt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 15. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. verifiedpeptides.com [verifiedpeptides.com]

- 17. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

An In-depth Technical Overview of O-Methylserine: Properties, Synthesis, and Biological Context

Abstract

O-Methylserine, a methylated derivative of the amino acid serine, represents a valuable molecular tool in chemical biology and drug discovery. Its structural modification—the methylation of the side-chain hydroxyl group—imparts unique physicochemical properties that distinguish it from its parent molecule, altering its polarity, hydrogen-bonding capacity, and metabolic stability. This technical overview provides a comprehensive examination of the physical and chemical properties of this compound, with a focus on the commonly available DL-racemic mixture and its constituent enantiomers. We present available data on its structure, stereochemistry, and spectroscopic profile. Furthermore, this document details representative protocols for its chemical synthesis, chiral resolution, and analytical characterization. Finally, we explore the biological significance of this compound, contextualizing its role as a precursor for pharmacological agents and its relationship to critical neurological pathways, including the glutamatergic system and amino acid transport. This overview is intended to serve as a foundational resource for researchers utilizing or investigating this versatile compound.

Introduction and Scientific Context

This compound (2-amino-3-methoxypropanoic acid) is a non-proteinogenic amino acid that has garnered interest primarily as a chiral building block and a pharmacological intermediate. Unlike serine, which plays a direct role in protein synthesis and a multitude of metabolic pathways, the methylation of the side-chain hydroxyl group blocks key metabolic transformations, such as phosphorylation, and alters its interaction with enzyme active sites.

From a drug development perspective, this modification is significant. Methylation can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. It also removes a site for hydrogen bonding and potential phosphorylation, which can increase metabolic stability and alter binding affinity for biological targets. This compound is a key precursor in the synthesis of inhibitors for D-serine transporters, making it relevant for research into neurological and psychiatric disorders where glutamatergic signaling is implicated[1]. This document provides the core technical information required for its effective use in a research setting.

Physicochemical and Stereochemical Properties

The properties of this compound are dictated by its core amino acid structure, modified by the ether linkage in its side chain. It is crucial to distinguish between the racemic mixture (DL-O-Methylserine) and its individual enantiomers (D- and L-O-Methylserine), as stereochemistry is paramount to biological activity.

General Properties

The most commonly available form of this compound is the racemic mixture. Key physical properties are summarized in the table below. It is important to note that much of the publicly available data, such as pKa, is based on computational predictions rather than experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | [2] |

| CAS Number | 19794-53-7 (DL-form) | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210-215 °C | [3] |

| Boiling Point | 260.6 °C (at 760 mmHg) | [3] |

| Density | ~1.195 g/cm³ | [3] |

| Predicted pKa (Acidic) | ~2.21 | [4] |

| Predicted pKa (Basic) | ~9.15 | [4] |

| Solubility | Soluble in water. Quantitative data in common lab solvents is not readily available. | [5] |

Note on Solubility: While qualitatively described as water-soluble, empirical determination is recommended for preparing stock solutions. For context, the parent amino acid, L-serine, has a high water solubility of approximately 425 g/L at 25 °C, but the racemic DL-serine is significantly less soluble[6][7]. The solubility of O-Methyl-DL-serine may follow a similar trend where the racemate is less soluble than the pure enantiomers.

Stereochemistry

As a chiral molecule, this compound exists as two non-superimposable mirror images. The specific rotation is a key parameter for distinguishing between them.

| Enantiomer | Specific Optical Rotation ([α]D) | Conditions | Source |

| L-O-Methylserine | +13.5° | c=1, 6N HCl, 25 °C | [8] |

| D-O-Methylserine | Not experimentally reported, but predicted to be -13.5° | (Under identical conditions) | N/A |

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR spectra for this compound are not widely available in public databases. The following are predicted chemical shifts and expected patterns based on the molecular structure and data from similar compounds.

-

¹H NMR (Expected in D₂O):

-

δ ~3.9-4.1 ppm (t, 1H): Alpha-proton (α-H), triplet due to coupling with the two beta-protons.

-

δ ~3.7-3.9 ppm (d, 2H): Beta-protons (-CH₂-), doublet due to coupling with the alpha-proton.

-

δ ~3.4 ppm (s, 3H): Methyl protons (-OCH₃), singlet.

-

The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with D₂O and will not be visible.

-

-

¹³C NMR (Expected in D₂O):

-

δ ~172-175 ppm: Carboxylic acid carbon (C=O).

-

δ ~70-73 ppm: Beta-carbon (-CH₂-).

-

δ ~58-60 ppm: Methyl carbon (-OCH₃).

-

δ ~55-57 ppm: Alpha-carbon (α-C).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expected [M+H]⁺ ion at m/z 120.06.

-

Negative Mode: Expected [M-H]⁻ ion at m/z 118.05.

-

-

MS/MS Fragmentation: Tandem mass spectrometry of the [M+H]⁺ precursor ion (m/z 120) would be expected to show a characteristic loss of the carboxylic acid group (as H₂O and CO), leading to a prominent fragment ion around m/z 74, corresponding to the [CH₂(OCH₃)CHNH₂]⁺ fragment[9].

Synthesis and Purification

This compound is typically prepared via multi-step synthesis starting from common precursors. The synthesis of the racemic mixture is followed by chiral resolution to isolate the desired enantiomer.

Representative Synthesis of O-Methyl-DL-serine

The following protocol is based on a method described in the patent literature, which involves the bromination of methyl acrylate, followed by methoxylation and ammonolysis[10].